2-Deoxy-scyllo-inosose

描述

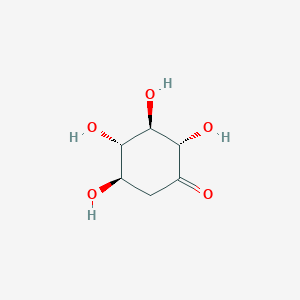

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2,4-7,9-11H,1H2/t2-,4+,5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYCZKBRQBKGJW-FSZQNWAESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](C1=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301243676 | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78963-40-3 | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78963-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxycyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301243676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Roles of 2 Deoxy Scyllo Inosose

Initial Carbocycle Formation from D-Glucose-6-Phosphate to 2-Deoxy-scyllo-inosose

The biosynthesis of 2-deoxystreptamine-containing aminoglycoside antibiotics, such as butirosin (B1197908), gentamicin (B1671437), kanamycin (B1662678), and tobramycin (B1681333), commences with the formation of the carbocyclic compound this compound (DOI) from the primary metabolite D-glucose-6-phosphate (G-6-P). frontiersin.orgnih.govnih.govnih.gov This crucial cyclization step is a key determinant for entering the secondary metabolic pathway leading to these clinically important antibiotics. nih.govtandfonline.com The conversion of the ubiquitous G-6-P into the specific carbocycle DOI marks the first committed step in the biosynthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core, a characteristic aminocyclitol moiety found in many aminoglycosides. tandfonline.compnas.orgacs.org Isotope tracer studies and experiments with mutant organisms have firmly established this compound as the initial carbocyclic intermediate in this pathway. tandfonline.com

Role of this compound Synthase (DOIS)

The enzymatic transformation of D-glucose-6-phosphate into this compound is catalyzed by the enzyme this compound synthase (DOIS). nih.govtandfonline.comacs.org This enzyme orchestrates a complex, multi-step reaction to form the carbocycle. researchgate.netnih.gov The reaction mechanism is proposed to involve an initial NAD+-dependent oxidation of the C-4 hydroxyl group of G-6-P. tandfonline.comresearchgate.net This is followed by the elimination of the phosphate (B84403) group, ring opening, and an intramolecular aldol-type condensation between C-1 and C-6 to yield this compound. researchgate.netscispace.com

DOIS requires NAD+ and Co2+ as essential cofactors for its activity. nih.govjst.go.jp The enzyme purified from the butirosin-producing organism Bacillus circulans was found to be a heterodimeric protein. nih.govjst.go.jp Kinetic studies of this enzyme revealed a Km value of 9.0 x 10⁻⁴ M for D-glucose-6-phosphate and 1.7 x 10⁻⁴ M for NAD+. nih.govjst.go.jp Interestingly, while cobalt ions are essential for the enzyme's function, zinc ions have been shown to be completely inhibitory. nih.govjst.go.jp The genes encoding DOIS have been identified in various aminoglycoside-producing organisms, including Bacillus circulans (btrC), Micromonospora echinospora (genC), Streptomyces kanamyceticus (kanC), and Streptomyces tenebrarius (tobC). frontiersin.org

Table 1: Properties of this compound Synthase (DOIS)

| Property | Description | Source |

|---|---|---|

| Enzyme Name | This compound Synthase (DOIS) | nih.govtandfonline.com |

| Systematic Name | D-glucose-6-phosphate phosphate-lyase (this compound-forming) | wikipedia.org |

| EC Number | 4.2.3.124 | wikipedia.org |

| Substrate | D-Glucose-6-Phosphate (G-6-P) | frontiersin.orgtandfonline.com |

| Product | This compound (DOI) | nih.govtandfonline.com |

| Cofactors | NAD+, Co2+ | nih.govjst.go.jp |

| Inhibitors | Zn2+ | nih.govjst.go.jp |

| Source Organism (Example) | Bacillus circulans | nih.govjst.go.jp |

| Quaternary Structure (in B. circulans) | Heterodimer | nih.govjst.go.jp |

| Km for D-Glucose-6-Phosphate | 9.0 x 10⁻⁴ M | nih.govjst.go.jp |

| Km for NAD+ | 1.7 x 10⁻⁴ M | nih.govjst.go.jp |

| kcat for D-Glucose-6-Phosphate | 7.3 x 10⁻² s⁻¹ | nih.govjst.go.jp |

Substrate Specificity and Catalytic Competence of DOIS with Sugar Phosphate Analogues

Investigations into the substrate specificity of DOIS have provided valuable insights into its catalytic mechanism. tandfonline.comnih.gov Studies using chemically synthesized deoxy-D-glucose-6-phosphates have shown that DOIS can utilize 2-deoxy- and 3-deoxy-G-6-P as substrates, converting them into the corresponding dideoxy-scyllo-inosose products. tandfonline.comnih.gov However, 4-deoxy-G-6-P was not a substrate for cyclization by DOIS. tandfonline.comnih.gov This finding strongly supports a reaction mechanism that initiates with an oxidation at the C-4 position of the G-6-P substrate. tandfonline.comnih.gov

Further studies with other substrate analogues have shed light on the importance of specific hydrogen-bonding interactions for substrate recognition. acs.org When 2-deoxy-2-fluoro-G-6-P and 3-amino-3-deoxy-G-6-P were tested, DOIS was able to convert them into the corresponding deoxyfluoro- and aminodeoxy-scyllo-inososes. acs.org In contrast, 3-deoxy-3-fluoro-G-6-P and 2-amino-2-deoxy-G-6-P were not active in the cyclization reaction. acs.org These results indicate that DOIS recognizes its substrate through specific hydrogen-bonding, requiring a hydrogen-donating group at C-2 and a hydrogen-accepting group at C-3 of the substrate. acs.org While the hydroxyl groups at C-2 and C-3 are important for efficient transformation, they are not absolutely essential for the catalytic reaction to occur at the active site. tandfonline.com

Table 2: Substrate Specificity of this compound Synthase (DOIS)

| Substrate Analogue | Activity | Product | Implication for Mechanism | Source |

|---|---|---|---|---|

| 2-Deoxy-D-glucose-6-phosphate | Active | Dideoxy-scyllo-inosose | C-2 hydroxyl is not essential for catalysis | tandfonline.comnih.gov |

| 3-Deoxy-D-glucose-6-phosphate | Active | Dideoxy-scyllo-inosose | C-3 hydroxyl is not essential for catalysis | tandfonline.comnih.gov |

| 4-Deoxy-D-glucose-6-phosphate | Inactive | No cyclization | Supports initial oxidation at C-4 | tandfonline.comnih.gov |

| 2-Deoxy-2-fluoro-D-glucose-6-phosphate | Active | Deoxyfluoro-scyllo-inosose | Demonstrates tolerance for a hydrogen-bond acceptor at C-2 | acs.org |

| 3-Amino-3-deoxy-D-glucose-6-phosphate | Active | Aminodeoxy-scyllo-inosose | Demonstrates tolerance for a hydrogen-bond donor at C-3 | acs.org |

| 3-Deoxy-3-fluoro-D-glucose-6-phosphate | Inactive | No cyclization | Suggests a requirement for a hydrogen-bond acceptor at C-3 | acs.org |

| 2-Amino-2-deoxy-D-glucose-6-phosphate | Inactive | No cyclization | Suggests a requirement for a hydrogen-bond donor at C-2 | acs.org |

Subsequent Transformations of this compound in Aminoglycoside Antibiotic Biosynthesis

Following its formation, this compound serves as a crucial branching point, entering a series of enzymatic transformations that ultimately lead to the diverse family of aminoglycoside antibiotics. tandfonline.comontosight.ai These subsequent steps involve the introduction of amino groups and further modifications to construct the central aminocyclitol scaffold. tandfonline.com

Enzymatic Conversion to 2-Deoxy-scyllo-inosamine (B1216308) via Aminotransferases

The first step in the downstream processing of this compound is a transamination reaction to form 2-deoxy-scyllo-inosamine. scispace.comresearchgate.net This conversion is catalyzed by a specific aminotransferase. scispace.comjst.go.jp In the butirosin biosynthetic pathway in Bacillus circulans, the gene btrS has been identified to encode an L-glutamine:this compound aminotransferase. jst.go.jp Heterologous expression of btrS in Escherichia coli confirmed its function in converting this compound to 2-deoxy-scyllo-inosamine. jst.go.jp This identification of BtrS was the first report of an aminotransferase gene responsible for this specific step in 2-deoxystreptamine biosynthesis. jst.go.jp

Pathway Progression Towards 2-Deoxystreptamine and Downstream Aminocyclitol Scaffolds

The formation of 2-deoxy-scyllo-inosamine is a pivotal step towards the synthesis of the core aminocyclitol, 2-deoxystreptamine (2-DOS). tandfonline.compnas.org The biosynthetic pathway from 2-deoxy-scyllo-inosamine to 2-deoxystreptamine involves further enzymatic modifications. pnas.orgresearchgate.net In the proposed pathway in Micromonospora echinospora, 2-deoxy-scyllo-inosamine is converted to 2-deoxy-3-amino-scyllo-inosose, which is then further transformed into 2-deoxystreptamine. researchgate.net The biosynthesis of 2-deoxystreptamine from this compound requires the action of three crucial enzymes in Streptomyces fradiae. pnas.org Once formed, the 2-deoxystreptamine scaffold is then subjected to a series of glycosylation steps, where sugar moieties are attached to form the final, biologically active aminoglycoside antibiotics. tandfonline.comontosight.ai

Diversification of Metabolic Fates for this compound in Producer Organisms

While the primary and most well-studied metabolic fate of this compound is its role as a precursor in aminoglycoside antibiotic biosynthesis, it also holds potential for other applications. frontiersin.orgscispace.comontosight.ai The enzymatic synthesis of this compound from D-glucose or D-glucose-6-phosphate is an area of active research, with potential applications in the production of valuable chemical synthons. frontiersin.orgscispace.comnih.govoup.com For instance, metabolically engineered strains of Bacillus subtilis and Escherichia coli have been developed for the enhanced production of this compound. frontiersin.orgnih.govnih.gov This highlights the potential to harness this biosynthetic pathway for the production of DOI as a valuable starting material for various chemical and pharmaceutical applications. frontiersin.orgnih.govnih.gov The ability to produce DOI through microbial fermentation from renewable resources like glucose presents a sustainable alternative to multi-step chemical synthesis. frontiersin.orgscispace.com

Enzymatic Characterization of 2 Deoxy Scyllo Inosose Synthase Dois

Purification and Biochemical Features of DOIS

The purification and subsequent biochemical analysis of DOIS from various microorganisms, particularly Bacillus circulans, have been instrumental in understanding its structure and function. jst.go.jpnih.gov

Initial purification efforts for DOIS from Bacillus circulans SANK 72073 identified it as a heterodimeric protein. jst.go.jpnih.gov This was later confirmed, with the enzyme being composed of two distinct subunits: a larger catalytic subunit and a smaller, non-catalytic subunit. researchgate.nettandfonline.comnih.gov

| Subunit | Alternate Designation | Molecular Mass (kDa) | Function |

|---|---|---|---|

| BtrC | 40 kDa subunit (or 42 kDa) | ~40 | Catalytic |

| BtrC2 | 20 kDa subunit (or 23 kDa) | ~20 | Non-catalytic; stabilization and regulation |

The catalytic activity of DOIS is dependent on specific cofactors and metal ions. jst.go.jpnih.gov The enzyme requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, which is transiently reduced to NADH during the reaction cycle. nih.govpsu.edunih.gov The Michaelis constant (Km) for NAD+ has been estimated to be 1.7 x 10-4 M for the enzyme from B. circulans. nih.gov

In addition to NAD+, the presence of a divalent metal ion is essential for DOIS activity. jst.go.jpnih.gov Cobalt (Co2+) has been identified as a crucial metal ion for the enzyme's function. jst.go.jpnih.govjmb.or.kr Conversely, other divalent cations, such as zinc (Zn2+), have been found to be completely inhibitory to the enzyme's activity. jst.go.jpnih.gov This specific metal ion requirement distinguishes DOIS from other similar enzymes like dehydroquinate synthase. nih.gov

| Component | Requirement/Effect | Notes |

|---|---|---|

| NAD+ | Essential Cofactor | Km = 1.7 x 10-4 M nih.gov |

| Co2+ | Essential Metal Ion | Required for catalytic activity. jst.go.jpnih.gov |

| Zn2+ | Inhibitory | Completely inhibits enzyme activity. jst.go.jpnih.gov |

Reaction Mechanism and Catalytic Cycle of DOIS

The conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose by DOIS is a complex process involving multiple chemical transformations within a single active site. researchgate.netnih.govresearchgate.net

The reaction mechanism of DOIS shares similarities with that of dehydroquinate synthase (DHQS) from the shikimate pathway. researchgate.netresearchgate.net The proposed catalytic sequence involves several distinct steps:

Oxidation: The reaction is initiated by the NAD+-dependent oxidation of the C-4 hydroxyl group of the substrate, D-glucose-6-phosphate. nih.govoup.com

Elimination: This oxidation facilitates the β-elimination of the phosphate (B84403) group from C-6. This step is believed to be assisted by a specific amino acid residue in the active site. nih.govnih.gov Site-directed mutagenesis studies have identified glutamate-243 (E243) in B. circulans DOIS as the key catalytic residue responsible for abstracting a proton from C-5, thereby initiating the phosphate elimination. nih.gov

Reduction: The C-4 keto group, formed in the initial oxidation step, is then reduced back to a hydroxyl group by the NADH that was generated in the first step. nih.gov

Cyclization: The final step is an intramolecular aldol-type cyclization to form the six-membered carbocycle of this compound. nih.govnih.gov

This multistep reaction is catalyzed by a single enzyme, highlighting the efficiency of the DOIS catalytic machinery. nih.gov

Detailed stereochemical studies have revealed significant differences between the DOIS and DHQS reactions, particularly in the elimination and cyclization steps. researchgate.netnih.gov Through the use of substrate analogs and crystal structure analysis, it has been proposed that the phosphate elimination in the DOIS-catalyzed reaction proceeds through a syn-elimination mechanism. nih.govrcsb.org

Furthermore, the subsequent intramolecular aldol (B89426) condensation is suggested to occur while the substrate is in a boat conformation. nih.govrcsb.org This is a notable distinction from the mechanism of DHQS. The stereochemical pathway of the DOIS reaction appears to be conserved between different aminoglycoside-producing organisms, such as Bacillus and Streptomyces. researchgate.net

Structural Biology and Active Site Analysis of this compound Synthase (DOIS)

The enzymatic synthesis of this compound is catalyzed by this compound synthase (DOIS), a key enzyme in the biosynthetic pathway of 2-deoxystreptamine-containing aminoglycoside antibiotics. nih.gov Understanding the three-dimensional structure of DOIS and the intricacies of its active site is fundamental to elucidating its catalytic mechanism.

Crystal Structure Determination of DOIS and its Complexes

The three-dimensional architecture of this compound synthase (DOIS) from Bacillus circulans has been successfully elucidated through X-ray crystallography. nih.govresearchgate.net Crystals of the recombinant enzyme were grown using polyethylene (B3416737) glycol (PEG) 4000 as a precipitant and diffracted to a resolution of 2.30 Å. researchgate.net The crystal structure was determined for the native enzyme and, significantly, for a complex containing the enzyme, a substrate analog inhibitor (carbaglucose-6-phosphate), the cofactor NAD+, and a cobalt ion (Co2+). nih.govrcsb.org

| Parameter | Value | Source |

| Source Organism | Niallia circulans (formerly Bacillus circulans) | ebi.ac.uk |

| Expression System | Escherichia coli | ebi.ac.uk |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.30 Å | researchgate.net |

| Space Group | P2(1) | researchgate.net |

| Unit Cell Parameters | a=80.5 Å, b=70.4 Å, c=83.0 Å, β=117.8° | researchgate.net |

| Asymmetric Unit | Dimer (2 molecules) | nih.govrcsb.org |

| Total Structure Weight | 82.26 kDa | rcsb.org |

| PDB ID | 2D2X | rcsb.org |

This table summarizes the crystallographic data for this compound synthase from Bacillus circulans.

The determination of the complex structure provided critical insights into the enzyme's mechanism. It showed that the two active sites within the dimer can exist in different states; one site contained the intact inhibitor, while the other held a dephosphorylated derivative of the inhibitor. nih.govrcsb.org This observation suggests a dynamic process occurs within the enzyme during catalysis.

Active Site Architecture and Elucidation of Substrate-Enzyme Interactions

The active site of DOIS is a well-defined pocket located between the N-terminal and C-terminal domains. nih.govrcsb.org Structural analysis of the enzyme complexed with an inhibitor, NAD+, and a cobalt ion has revealed the precise arrangement of key components necessary for catalysis. nih.gov The inhibitor molecule was observed to coordinate the cobalt ion within this active site. nih.govrcsb.org

Mechanism-based inhibition studies have been crucial in identifying specific amino acid residues that play a pivotal role in the catalytic cycle. nih.govacs.org The use of carbaglucose-6-phosphate, a mechanism-based inhibitor, led to its conversion into a reactive α,β-unsaturated carbonyl intermediate within the active site. nih.gov This reactive species subsequently formed a covalent bond with a nucleophilic residue in the enzyme, leading to time- and concentration-dependent inactivation. nih.govacs.org Through enzymatic digestion and mass spectrometry analysis, this covalently modified residue was identified as Lysine-141 (Lys-141). nih.gov This finding strongly suggests that Lys-141 acts as a key nucleophile, likely involved in substrate recognition and the reaction pathway. nih.gov

Furthermore, site-directed mutagenesis and kinetic analyses have highlighted the importance of another residue, Glutamate-243 (Glu-243). nih.gov The crystal structure suggested that Glu-243 is positioned to assist in the syn-elimination of the phosphate group from the substrate. nih.govrcsb.org Mutational studies confirmed that Glu-243 is catalytically involved in the phosphate elimination step, likely by abstracting a proton from the C-5 position of the substrate, D-glucose-6-phosphate. nih.gov This glutamate (B1630785) residue is highly conserved among all known DOIS enzymes, underscoring its functional significance. nih.gov The proposed aldol condensation step of the reaction is thought to proceed through a boat conformation of the substrate. nih.govrcsb.org

| Residue | Proposed Function | Source |

| Lysine-141 | Acts as a nucleophile, involved in substrate recognition and trapping of intermediates. | nih.gov |

| Glutamate-243 | Assists in syn-elimination of phosphate by abstracting a proton from the substrate. | nih.govrcsb.orgnih.gov |

This table details the key amino acid residues in the DOIS active site and their identified roles in catalysis.

Functional Significance of Non-Catalytic Subunits (e.g., BtrC2)

In some bacteria, such as the butirosin-producer Bacillus circulans, DOIS exists as a heterodimer composed of a catalytic subunit (BtrC) and a smaller, non-catalytic subunit (BtrC2). nih.govjst.go.jptandfonline.com The gene encoding the 20-kDa BtrC2 subunit was identified through reverse genetics. nih.govjst.go.jp While the amino acid sequence of BtrC2 shows some similarity to HisH, an amidotransferase subunit of imidazole (B134444) glycerol (B35011) phosphate synthase, the heterodimeric DOIS does not exhibit aminotransferase or amidotransferase activity. nih.govjst.go.jptandfonline.com

The functional importance of BtrC2 has been demonstrated through gene disruption experiments. nih.govtandfonline.com Disrupting the btrC2 gene in B. circulans resulted in a reduced growth rate and a complete loss of antibiotic production. nih.govtandfonline.comtandfonline.com This indicates that BtrC2 is involved in both primary and secondary metabolism. nih.gov

The primary role of the BtrC2 subunit appears to be structural and regulatory. nih.govjst.go.jptandfonline.com When BtrC and BtrC2 are co-expressed, they form a stable heterodimer. nih.govtandfonline.com This heterodimeric complex is significantly more stable than the homodimeric form of the catalytic BtrC subunit. tandfonline.com Furthermore, the kinetic properties of the heterodimer more closely resemble those of the native DOIS isolated directly from B. circulans. nih.govtandfonline.com Therefore, the main function of BtrC2 in butirosin (B1197908) biosynthesis is likely the stabilization of the catalytic DOIS subunit and the regulation of its enzymatic activity. nih.govjst.go.jptandfonline.com

Molecular Biology and Genetic Regulation of 2 Deoxy Scyllo Inosose Biosynthesis

Identification and Molecular Cloning of 2-Deoxy-scyllo-inosose Synthase Genes

The journey into the molecular underpinnings of this compound biosynthesis begins with the identification and cloning of the gene encoding its key architect: this compound synthase (DOIS). This enzyme catalyzes the conversion of glucose-6-phosphate, a central metabolite, into the unique carbocyclic structure of DOI.

Initial breakthroughs in this area came from studies on butirosin-producing Bacillus circulans. Researchers successfully purified the DOIS enzyme and subsequently cloned the corresponding gene, designated btrC. This seminal work paved the way for the identification of homologous genes in other aminoglycoside-producing bacteria. Through comparative genomics and molecular probing, a family of DOIS-encoding genes has been unveiled across various species, each contributing to the biosynthesis of a specific 2-deoxystreptamine-containing aminoglycoside.

| Gene | Producing Organism | Associated Antibiotic |

| btrC | Bacillus circulans | Butirosin (B1197908) |

| genC | Micromonospora echinospora | Gentamicin (B1671437) |

| kanC | Streptomyces kanamyceticus | Kanamycin (B1662678) |

| tobC | Streptomyces tenebrarius | Tobramycin (B1681333) |

| neoC | Streptomyces fradiae | Neomycin |

Table 1: Identified this compound Synthase Genes in Various Aminoglycoside Producers

The molecular cloning of these genes has been instrumental in several key advancements. Overexpression in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae has enabled the large-scale production of the DOIS enzyme, facilitating detailed biochemical and structural analyses. nih.gov These studies have revealed that DOIS is a Co2+-dependent enzyme and have led to the mapping of its active site, with the identification of critical amino acid residues such as Lysine-141, which plays a crucial role in the catalytic mechanism. nih.gov

Characterization of Biosynthetic Gene Clusters for 2-Deoxystreptamine-Containing Aminoglycosides

The genes responsible for the biosynthesis of 2-deoxystreptamine-containing aminoglycosides are not scattered randomly throughout the bacterial chromosome. Instead, they are neatly organized into biosynthetic gene clusters (BGCs). These clusters are contiguous stretches of DNA that house all the necessary genetic information for the synthesis, regulation, and transport of a specific secondary metabolite. The characterization of these BGCs has provided a holistic view of the intricate enzymatic machinery involved in aminoglycoside production, with the this compound synthase gene invariably found within these clusters.

The cloning and sequencing of these BGCs from various producing organisms have been a significant undertaking, revealing a conserved core of genes responsible for the synthesis of the 2-deoxystreptamine (B1221613) moiety, alongside a diverse array of genes that tailor the final antibiotic structure.

Key Features of 2-Deoxystreptamine-Containing Aminoglycoside BGCs:

Core Biosynthetic Genes: These include the this compound synthase, aminotransferases, dehydrogenases, and other enzymes essential for the formation of the 2-deoxystreptamine ring.

Glycosyltransferase Genes: These genes encode enzymes that attach various sugar moieties to the 2-deoxystreptamine core, contributing to the diversity of aminoglycoside structures.

Tailoring Enzyme Genes: This category includes genes for enzymes that perform modifications such as acetylation, methylation, and carbamoylation, which are often crucial for the antibiotic's bioactivity and resistance to inactivating enzymes.

Regulatory Genes: These genes control the expression of the other genes within the cluster, ensuring that antibiotic production occurs at the appropriate time and in the correct amount.

Resistance Genes: To avoid self-destruction, the producing organisms harbor genes that confer resistance to the very antibiotic they synthesize. These are often located within the BGC.

Transport Genes: These genes encode proteins responsible for exporting the final antibiotic product out of the cell.

The neomycin BGC in Streptomyces fradiae, for example, comprises 21 putative open reading frames, while the butirosin (btr), gentamicin (gnt), tobramycin (tbm), and kanamycin (kan) clusters have also been extensively characterized. nih.gov Comparative analysis of these clusters has revealed significant homology among the genes involved in 2-deoxystreptamine biosynthesis, highlighting a common evolutionary origin. acs.org However, the unique assortment of glycosyltransferase and tailoring enzyme genes within each cluster accounts for the structural diversity observed among the different aminoglycoside antibiotics. acs.org

Regulatory Mechanisms Governing Expression of Genes in this compound Producing Organisms

The production of this compound and the subsequent aminoglycoside antibiotics is a tightly regulated process, ensuring that these potent molecules are synthesized only when needed. The expression of the biosynthetic gene clusters is controlled by a complex interplay of regulatory proteins, signaling molecules, and environmental cues.

A common feature of these BGCs is the presence of "cluster-situated regulators" (CSRs). These are regulatory genes located within the BGC that often exert a direct and specific control over the expression of the other genes in the cluster. For instance, in the neomycin producer Streptomyces fradiae, the transcription factor NecR has been shown to be a positive regulator of neomycin biosynthesis. It achieves this by binding to the promoter region of the neoS gene, thereby enhancing its transcription.

In the tobramycin biosynthetic pathway of Streptoalloteichus tenebrarius, a transcriptional regulator belonging to the Lrp/AsnC family, named TobR, has been identified and shown to influence the production of carbamoyltobramycin. The deletion or overexpression of this gene significantly impacts the yield of the antibiotic.

Another fascinating regulatory mechanism observed in industrial strains is gene amplification. In a high-yielding strain of the kanamycin producer Streptomyces kanamyceticus, the entire kanamycin biosynthetic gene cluster was found to be amplified. This gene dosage effect, where multiple copies of the biosynthetic genes lead to increased production of the antibiotic, is a powerful mechanism for enhancing antibiotic titers.

Functional Interplay of Genes within Biosynthetic Pathways

The biosynthesis of 2-deoxystreptamine-containing aminoglycosides is a multi-step process that requires the coordinated action of numerous enzymes. The functional interplay between the genes within the biosynthetic pathways is crucial for the efficient and accurate assembly of the final antibiotic molecule. This interplay can manifest in several ways, including the sequential action of enzymes in a metabolic pathway, the formation of multi-enzyme complexes, and the phenomenon of metabolic channeling.

In the gentamicin biosynthetic pathway, the conversion of the intermediate gentamicin A2 to gentamicin X2 provides a clear example of sequential enzymatic action. This transformation involves the tandem operation of an oxidoreductase (GenD2) and a transaminase (GenS2), followed by two distinct methylation steps catalyzed by GenN and GenD1. researchgate.net The dideoxygenation steps in gentamicin biosynthesis are particularly complex, requiring the concerted action of three enzymes: GenP, GenB3, and GenB4. nih.gov

The butirosin pathway showcases the intricate interplay involved in the addition of a unique side chain. The (S)-4-amino-2-hydroxybutyrate (AHBA) side chain is first activated and attached to an acyl carrier protein (BtrI). This is followed by its transfer to the aminoglycoside core by an acyltransferase (BtrH), and finally, a deprotection step is carried out by the enzyme BtrG.

A fascinating example of functional interplay is the existence of parallel biosynthetic pathways in kanamycin production. The substrate promiscuity of a key glycosyltransferase allows for the formation of two distinct intermediates, which are then processed through separate but parallel enzymatic steps. The conversion of kanamycin B to the more clinically relevant kanamycin A is catalyzed by the sequential action of two enzymes, KanJ and KanK. This discovery has opened up avenues for metabolic engineering to selectively enhance the production of the desired kanamycin analogue.

Metabolic Engineering and Heterologous Production of 2 Deoxy Scyllo Inosose

Engineering Microbial Cell Factories for Enhanced 2-Deoxy-scyllo-inosose Accumulation

The heterologous production of this compound has been successfully demonstrated in several microbial hosts, including Escherichia coli, Bacillus subtilis, cyanobacteria, and Saccharomyces cerevisiae. Each organism offers unique advantages, and specific engineering strategies have been tailored to maximize DOI yields in each system.

Escherichia coli has been a workhorse for metabolic engineering due to its well-characterized genetics and rapid growth. A primary strategy for enhancing DOI production in E. coli involves channeling the central carbon metabolite, glucose-6-phosphate (G6P), towards the DOI biosynthesis pathway. This is achieved by disrupting key genes in the glycolytic and pentose phosphate (B84403) pathways that consume G6P.

Key genetic modifications in E. coli include the deletion of genes such as pgi (phosphoglucose isomerase), zwf (glucose-6-phosphate dehydrogenase), and pgm (phosphoglucomutase). The simultaneous disruption of these three genes effectively blocks the major metabolic routes for G6P, leading to its intracellular accumulation. To facilitate the conversion of the accumulated G6P to DOI, a this compound synthase (DOIS), such as BtrC from the butirosin-producing bacterium Bacillus circulans, is heterologously expressed. This comprehensive approach has been shown to achieve high production titers, with reports of up to 29.5 g/L of DOI. nih.gov However, such extensive disruption of central metabolism necessitates the use of an alternative carbon source, like mannitol, to support cell growth. nih.gov

Another approach in E. coli has involved the expression of the btrC gene, which led to a DOI production of 1.5 g/L. nih.gov Further strategies have also explored the use of less expensive carbon sources, such as sucrose, by co-expressing a sucrose-6-phosphate hydrolase (CscA) alongside the DOI synthase.

| Host Organism | Genetic Modification | DOI Synthase | Carbon Source(s) | DOI Titer (g/L) |

| Escherichia coli | Wild-type | BtrC (B. circulans) | Glucose | 1.5 |

| Escherichia coli | Δpgi, Δzwf, Δpgm | BtrC (B. circulans) | Glucose, Mannitol | 29.5 |

Bacillus subtilis, a Gram-positive bacterium, has also been successfully engineered for DOI production. Similar to the strategies employed in E. coli, metabolic engineering in B. subtilis has focused on increasing the intracellular pool of G6P. This has been accomplished by disrupting the genes pgi (encoding G6P isomerase) and pgcA (encoding phosphoglucomutase). tandfonline.comnih.gov

In addition to host pathway modifications, the choice and optimization of the heterologously expressed DOI synthase gene have proven crucial. Researchers have introduced various natural and artificially synthesized DOI synthase genes into engineered B. subtilis strains. tandfonline.com For instance, the expression of the natural btrC gene from B. circulans in a wild-type B. subtilis host resulted in approximately 2.3 g/L of DOI. tandfonline.comnih.gov

A significant enhancement in DOI production was achieved by expressing a codon-optimized tobC gene, derived from the tobramycin-producing Streptomyces tenebrarius, in a B. subtilis strain where both pgi and pgcA were disrupted. tandfonline.com This combination of host engineering and synthetic biology led to a remarkable DOI titer of up to 37.2 g/L in shake-flask cultivation and 38.0 g/L in a fed-batch fermentation process using a dual carbon source of glucose and glycerol (B35011). tandfonline.comnih.gov This high yield underscores the potential of B. subtilis as an industrial platform for DOI manufacturing. tandfonline.comnih.gov

| Host Organism | Genetic Modification | DOI Synthase | Fermentation | DOI Titer (g/L) |

| Bacillus subtilis | Wild-type | BtrC (B. circulans) | Shake-flask | 2.3 |

| Bacillus subtilis | ΔpgiΔpgcA | Codon-optimized tobC (S. tenebrarius) | Shake-flask | 37.2 |

| Bacillus subtilis | ΔpgiΔpgcA | Codon-optimized tobC (S. tenebrarius) | Fed-batch | 38.0 |

The use of photosynthetic organisms like cyanobacteria for the production of valuable chemicals offers a sustainable, carbon-neutral approach. Researchers have successfully engineered the cyanobacterium Synechococcus elongatus PCC 7942 to produce DOI directly from CO2 and sunlight. nih.govtandfonline.com

The strategy involved the introduction and expression of the btrC gene from Bacillus circulans, encoding DOI synthase, in S. elongatus. nih.govtandfonline.com This allows the cyanobacterium to convert G6P, an intermediate of its native photosynthetic carbon fixation cycle, into DOI. Through this method, a DOI concentration of 400 mg/L was achieved without the need for an external carbon source. nih.govtandfonline.com This "carbon-free" production system represents a novel and environmentally friendly route for synthesizing benzenoid precursors from photosynthetically derived G6P. nih.govtandfonline.com Optimization of cultivation conditions, such as light intensity and CO2 supply, was shown to improve production. tandfonline.com

The yeast Saccharomyces cerevisiae is a versatile and robust host for industrial biotechnology. Recently, it has been metabolically engineered for the production of this compound. researchgate.net This was the first report of DOI production in a yeast host. researchgate.net

The approach involved expressing a synthetically yeast codon-optimized btrC gene from Bacillus circulans. researchgate.net Successful expression of the this compound synthase (2-DOIS) gene was achieved both via an expression vector and through chromosomal integration. researchgate.net The engineered yeast strains were capable of producing 2-DOI and were also observed to reduce it further into byproducts such as scyllo-quercitol and (-)-vibo-quercitol. researchgate.net

Further investigations explored the impact of knocking out genes involved in G6P metabolism, specifically pgi1 (phosphoglucose isomerase) and zwf1 (D-glucose-6-phosphate dehydrogenase), in a medium containing fructose as the primary carbon source. researchgate.net While these knockout strains were capable of producing DOI, the highest production was observed in a recombinant strain carrying a multicopy btrC-expression vector, indicating that gene dosage is a critical factor for enhancing DOI synthesis in yeast. researchgate.net

Optimization of Biosynthetic Flux Towards this compound Production

To achieve economically viable production of this compound, it is crucial to optimize the metabolic flux, directing the flow of carbon from the primary substrate towards the target molecule. This involves a combination of pathway engineering and targeted genetic modifications to eliminate competing pathways and enhance the efficiency of the desired biosynthetic route.

A central theme in the metabolic engineering of microbial hosts for DOI production is the strategic disruption of genes that divert the precursor, glucose-6-phosphate (G6P), away from the DOI synthesis pathway. By creating genetic "roadblocks," the intracellular concentration of G6P is increased, thereby providing more substrate for the heterologously expressed DOI synthase.

In Escherichia coli, a highly effective strategy has been the simultaneous knockout of three key genes: pgi (phosphoglucose isomerase), zwf (glucose-6-phosphate-1-dehydrogenase), and pgm (phosphoglucomutase). nih.gov This triple-deletion mutant effectively channels G6P towards DOI production, achieving a near-theoretical yield from glucose. nih.gov

Similarly, in Bacillus subtilis, the disruption of one or both of the genes pgi and pgcA has been shown to significantly enhance DOI titers. tandfonline.comnih.gov The disruption of both genes in combination with the expression of a codon-optimized DOI synthase gene resulted in the highest reported yields, demonstrating the synergistic effect of host pathway engineering and heterologous enzyme optimization. tandfonline.comnih.gov

In Saccharomyces cerevisiae, targeted gene disruptions of pgi1 and zwf1 have also been explored. researchgate.net While these modifications did lead to DOI production, the results also highlighted the complexity of yeast metabolism, as the knockout of pgi1 in strains transformed with a btrC-expression plasmid resulted in only trace amounts of the desired product. researchgate.net This suggests that while blocking competing pathways is a valid strategy, maintaining cellular viability and cofactor balance is equally important for optimizing biosynthetic flux.

Codon Optimization for Heterologous Gene Expression

The efficient heterologous production of this compound (2-DOI) is highly dependent on the robust expression of key enzymes, primarily this compound synthase (DOIS). A significant bottleneck in achieving high expression levels of these enzymes in foreign hosts is the difference in codon usage bias between the native organism and the production host. nih.govresearchgate.net Codon optimization, which involves modifying the gene's nucleotide sequence to match the codon preferences of the expression host without altering the amino acid sequence, is a critical strategy to enhance translational efficiency and, consequently, protein yield. nih.govbiosynsis.com

Research into the microbial production of 2-DOI has demonstrated the profound impact of codon optimization. In one notable study, various DOIS-encoding genes were artificially synthesized to match the codon preference of the host, Bacillus subtilis. nih.govfrontiersin.org The expression of the natural btrC gene from the butirosin-producer Bacillus circulans in an engineered B. subtilis strain resulted in a 2-DOI production of approximately 2.3 g/L. nih.govfrontiersin.org In contrast, when an artificially codon-optimized tobC gene, derived from the tobramycin-producer Streptomyces tenebrarius, was expressed in a highly engineered B. subtilis strain (with disruptions in the pgi and pgcA genes), the 2-DOI titer was significantly enhanced, reaching up to 37.2 g/L. nih.gov This represents more than a 16-fold increase in production, underscoring the critical importance of codon optimization for maximizing the metabolic flux towards the target compound.

Similarly, codon optimization has been a key enabling step for expressing bacterial genes in eukaryotic hosts. For the production of 2-DOI in the yeast Saccharomyces cerevisiae, the btrC gene from Bacillus circulans was codon-optimized for expression in yeast to achieve high and efficient protein expression. kaust.edu.sa This synthetic yeast codon-optimized gene was successfully expressed using both expression vectors and chromosomal integration, enabling the production of 2-DOI in a yeast host for the first time. kaust.edu.sa

These studies collectively highlight that adapting the codon usage of DOIS genes to the specific translational machinery of the selected heterologous host is a fundamental and highly effective strategy in metabolic engineering for the high-level production of 2-DOI.

| Gene | Original Source Organism | Expression Host | Optimization Status | Reported 2-DOI Titer (g/L) | Reference |

|---|---|---|---|---|---|

| btrC | Bacillus circulans | Bacillus subtilis | Natural (Non-optimized) | ~2.3 | nih.gov |

| tobC | Streptomyces tenebrarius | Bacillus subtilis (ΔpgiΔpgcA) | Codon-optimized for B. subtilis | 37.2 | nih.gov |

| btrC | Bacillus circulans | Saccharomyces cerevisiae | Codon-optimized for S. cerevisiae | Production confirmed, titer comparison showed significant improvement over single-copy integration | kaust.edu.sa |

Development of One-Pot Enzymatic Synthesis Systems for this compound

The development of one-pot enzymatic synthesis systems offers a promising alternative to fermentation-based methods for producing 2-DOI. These in vitro systems provide several advantages, including high product purity, simplified downstream processing, and the ability to operate under mild reaction conditions. The core of these systems is a multi-enzyme cascade that converts a simple, inexpensive starting material like D-glucose into 2-DOI. researchgate.netscispace.com

A key challenge in the enzymatic synthesis of 2-DOI is the provision of its direct precursor, D-glucose-6-phosphate (G6P). scispace.com Early enzymatic methods accomplished this in a two-step reaction using hexokinase to phosphorylate D-glucose with adenosine triphosphate (ATP) as the phosphate donor, followed by the conversion of G6P to 2-DOI by a recombinant DOIS enzyme. nih.govfrontiersin.orgscispace.com While effective, the reliance on the expensive cofactor ATP is a significant economic bottleneck for large-scale production. scispace.com

To overcome this limitation, more recent research has focused on developing ATP-free one-pot systems. A highly successful approach involves replacing hexokinase with polyphosphate glucokinase (PPGK), an enzyme that utilizes inorganic polyphosphate—a much cheaper phosphate donor—to convert D-glucose to G6P. researchgate.netscispace.comoup.com A comprehensive study investigated a one-pot system by screening multiple enzymes to identify the most efficient combination. researchgate.net Three different PPGKs and seven different DOISs were examined. The results indicated that a PPGK from Corynebacterium glutamicum (cgPPGK) paired with the DOIS enzyme BtrC from Bacillus circulans achieved a nearly complete conversion of D-glucose to 2-DOI. researchgate.netscispace.com

This optimized one-pot system efficiently synthesizes 2-DOI from D-glucose and polyphosphate in a single reaction vessel. researchgate.net The reaction requires catalytic amounts of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor for the DOIS-catalyzed cyclization. scispace.comoup.com Under optimized conditions, this enzymatic cascade achieved a remarkable 90% yield of 2-DOI in a 15 mL reaction volume, demonstrating its potential for efficient and sustainable production of this valuable compound. researchgate.net

| Component | Function/Type | Specific Example | Reference |

|---|---|---|---|

| Starting Substrate | Carbon Source | D-glucose | researchgate.netoup.com |

| Phosphate Donor | Phosphorylating Agent | Polyphosphate | researchgate.netoup.com |

| Enzymes | Phosphorylation | Polyphosphate glucokinase from Corynebacterium glutamicum (cgPPGK) | researchgate.netscispace.com |

| Cyclization | This compound synthase from Bacillus circulans (BtrC) | researchgate.netscispace.com | |

| Cofactors | DOIS Cofactor | NAD+ | oup.com |

| Divalent Cation | MgCl₂ | oup.com | |

| Divalent Cation | CoCl₂ | oup.com | |

| Outcome | Reported Yield | 90% conversion of D-glucose to 2-DOI | researchgate.net |

Advanced Methodologies for the Study of 2 Deoxy Scyllo Inosose

Application of Isotopic Labeling for Biosynthetic Pathway Elucidation (e.g., chiral deuterium (B1214612) labeling)

Isotopic labeling has been a cornerstone in elucidating the biosynthetic pathway of 2-Deoxy-scyllo-inosose, particularly in understanding the stereochemical intricacies of the reaction catalyzed by this compound synthase (DOIS). The use of chiral deuterium labeling has been pivotal in tracing the fate of specific hydrogen atoms during the complex cyclization reaction.

In a key study, chirally deuterated glucose-6-phosphate (G6P) substrates, specifically (6S)-[6-²H]G6P and (6R)-[6-²H]G6P, were synthesized and used to investigate the stereochemical mechanism of DOIS. researchgate.net The resulting this compound product was then analyzed using advanced techniques such as ²H-NMR and gas chromatography-mass spectrometry (GC-MS) to determine the position and configuration of the deuterium label. researchgate.net

Furthermore, experiments using doubly labeled D-[4-²H, 3-¹⁸O]glucose-6-phosphate have been conducted to probe the mechanism of hydride abstraction and return. nih.govjst.go.jp These studies revealed that the deuterium label at the C-4 position of the substrate was retained at the C-6 position of the this compound product without any scrambling of the isotopes. nih.govjst.go.jp This finding, coupled with the essentiality of the NAD⁺ cofactor, strongly suggests that the hydride abstraction and its subsequent return occur within the same substrate molecule. nih.govjst.go.jp

A significant kinetic isotope effect (KIE) of kH/kD = 2.4 was observed in these experiments. researchgate.netnih.gov This KIE provides strong evidence that the cleavage of the C-H bond is a rate-determining step in the enzymatic reaction, offering deeper insight into the catalytic mechanism of DOIS. researchgate.netnih.gov

Key Findings from Isotopic Labeling Studies:

| Labeled Substrate | Analytical Technique(s) | Key Finding | Citation(s) |

| (6S)-[6-²H]G6P and (6R)-[6-²H]G6P | ²H-NMR, GC-MS | Elucidation of the stereochemical reaction mechanism of DOIS. | researchgate.net |

| D-[4-²H, 3-¹⁸O]G6P | GC-MS | The deuterium label at C-4 of the substrate is retained at C-6 of the product. | nih.govjst.go.jp |

| D-[4-²H]G6P | Not specified | A kinetic isotope effect (kH/kD) of 2.4 was observed. | researchgate.netnih.gov |

Advanced Spectroscopic Techniques in Reaction Mechanism and Stereochemistry Studies (e.g., NMR)

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry, are indispensable tools for the structural characterization and stereochemical analysis of this compound and its derivatives.

One-dimensional (1D) NMR provides fundamental information about the chemical environment of protons and carbons within the molecule. However, for a comprehensive structural elucidation of a complex molecule like this compound, two-dimensional (2D) NMR techniques are employed. wikipedia.orgipb.ptlibretexts.org These advanced methods provide through-bond and through-space correlations between nuclei, which are crucial for determining the connectivity and three-dimensional arrangement of atoms.

Commonly Applied 2D NMR Techniques:

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgresearchgate.net For this compound, COSY spectra would reveal the connectivity of the protons around the cyclohexane (B81311) ring, helping to confirm the carbon framework.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum of this compound would show which protons are attached to which carbon atoms, aiding in the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides correlations between protons and carbons that are separated by two or three bonds. wikipedia.orgresearchgate.net This is particularly useful for identifying connectivity across quaternary carbons and for assembling different fragments of a molecule. In the context of this compound, HMBC could be used to confirm the position of the carbonyl group and the connectivity of the hydroxyl groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space proximity of nuclei. researchgate.net This is a powerful tool for determining the stereochemistry of a molecule. For this compound, NOESY experiments could be used to determine the relative stereochemistry of the hydroxyl groups on the cyclohexane ring.

In addition to NMR, Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of this compound, often after derivatization to increase its volatility. nih.govtandfonline.com The mass spectral fragmentation patterns of these derivatives can provide important structural information. nih.gov

Enzyme Assays for Kinetic and Mechanistic Investigations of DOIS and Related Enzymes

Enzyme assays are fundamental for understanding the catalytic activity and kinetic properties of this compound synthase (DOIS) and other related enzymes in the biosynthetic pathway. These assays allow for the determination of key kinetic parameters and provide insights into the enzyme's mechanism of action.

The purification of DOIS from Bacillus circulans has enabled detailed kinetic characterization. nih.gov Enzyme assays have been developed to quantify the formation of this compound, often employing methods like GC-MS with selected-ion monitoring (SIM) for sensitive and specific detection. nih.gov

Through these assays, important kinetic constants for DOIS have been determined. nih.gov The Michaelis constant (Km) for the substrate D-glucose-6-phosphate was found to be 9.0 x 10⁻⁴ M, and for the cofactor NAD⁺, it was 1.7 x 10⁻⁴ M. nih.gov The catalytic rate constant (kcat) for D-glucose-6-phosphate was determined to be 7.3 x 10⁻² s⁻¹. nih.gov

Inhibition studies are also a crucial component of enzyme assays, providing information about the enzyme's active site and mechanism. For instance, substrate analogs like 6-phosphonate and 6-homophosphonate analogs of G-6-P have been shown to be competitive inhibitors of DOIS. researchgate.net These compounds bind to the active site but cannot undergo the subsequent phosphate (B84403) elimination step, thus blocking the reaction. researchgate.net

Furthermore, enzyme assays have revealed the importance of metal ions for DOIS activity. The presence of Co²⁺ is essential for the enzyme's function, while Zn²⁺ acts as a potent inhibitor. nih.gov

Kinetic Parameters of DOIS from Bacillus circulans

| Parameter | Substrate/Cofactor | Value | Citation(s) |

| Km | D-glucose-6-phosphate | 9.0 x 10⁻⁴ M | nih.gov |

| Km | NAD⁺ | 1.7 x 10⁻⁴ M | nih.gov |

| kcat | D-glucose-6-phosphate | 7.3 x 10⁻² s⁻¹ | nih.gov |

Molecular Biology Techniques for Genetic Manipulation and Characterization in Engineered Strains

Molecular biology techniques have been extensively used to genetically manipulate microbial strains for the enhanced production of this compound. These approaches focus on metabolic engineering to channel more of the primary metabolites towards the desired product and on optimizing the expression of the key biosynthetic enzymes.

A common strategy involves the disruption of competing metabolic pathways in the host organism. For example, in Bacillus subtilis, the genes pgi (encoding glucose-6-phosphate isomerase) and pgcA (encoding phosphoglucomutase) have been disrupted. nih.govfrontiersin.org This genetic modification prevents the diversion of the substrate glucose-6-phosphate into glycolysis and other pathways, thereby increasing its availability for DOIS. nih.govfrontiersin.org

Heterologous expression of DOIS-encoding genes in well-characterized host organisms like Escherichia coli and Bacillus subtilis is another key technique. researchgate.netnih.gov Different orthologs of the DOIS gene, such as btrC from the butirosin-producing B. circulans and tobC from the tobramycin-producing Streptomyces tenebrarius, have been expressed in these hosts. nih.govnih.gov

To further enhance protein expression, codon optimization of the heterologous genes is often performed. By synthesizing the gene with codons that are preferentially used by the expression host, the translational efficiency can be significantly increased. For instance, an artificially codon-optimized tobC gene expressed in a B. subtilis strain with disrupted pgi and pgcA genes led to a dramatic increase in this compound production. nih.govnih.gov

These genetic manipulations have resulted in remarkable improvements in the titer and productivity of this compound. Fed-batch fermentation of engineered B. subtilis strains has yielded titers as high as 38.0 g/L. nih.govnih.gov

Examples of Genetically Engineered Strains for this compound Production:

| Host Organism | Genetic Modification(s) | DOIS Gene | 2-DOI Titer (g/L) | Citation(s) |

| Bacillus subtilis | Wild type | btrC (natural) | ~2.3 | nih.govnih.gov |

| Bacillus subtilis | Δpgi, ΔpgcA | tobC (codon-optimized) | up to 37.2 | nih.govnih.gov |

| Escherichia coli | Not specified | btrC (natural) | 29.5 | researchgate.net |

Comparative Enzymology and Evolutionary Perspectives of 2 Deoxy Scyllo Inosose Synthase

Structural and Mechanistic Comparisons with Dehydroquinate Synthase (DHQS) and DHQS Family Enzymes

DOIS and DHQS represent a fascinating case of evolutionary divergence, where a common structural and mechanistic framework has been adapted to fulfill distinct roles in primary and secondary metabolism. DHQS is a key enzyme in the shikimate pathway, responsible for the synthesis of aromatic amino acids in bacteria, plants, and fungi, while DOIS initiates the biosynthesis of a major class of antibiotics. nih.govresearchgate.netebi.ac.uk

Structural Similarities and Differences

Both DOIS and DHQS are metalloenzymes that require NAD+ as a cofactor for their complex multi-step reactions. nih.govebi.ac.uk Crystal structures reveal that both enzymes share a common two-domain architecture, with the active site situated in a cleft between the N-terminal and C-terminal domains. nih.govebi.ac.uk This structural conservation underscores a shared ancestral origin.

However, significant structural dissimilarities exist. The active site of DOIS from Bacillus circulans, for instance, contains specific residues, such as Glu 243 and Glu 235, which are not found in DHQS and are crucial for its unique catalytic activity. researchgate.net Furthermore, their quaternary structures can differ; DOIS from Bacillus circulans has been characterized as a heterodimeric protein, a feature that distinguishes it from the typically monomeric or homodimeric DHQS enzymes. researchgate.net Another key difference lies in their metal ion preference. While DHQS often utilizes Zn2+, the activity of DOIS is critically dependent on Co2+, with Zn2+ acting as an inhibitor. researchgate.net

Mechanistic Parallels and Divergences

The reaction mechanisms of DOIS and DHQS are analogous, involving a sequence of oxidation, phosphate (B84403) elimination, reduction, ring opening, and intramolecular aldol (B89426) condensation, all occurring within a single active site. nih.govresearchgate.net Both enzymes catalyze the conversion of a phosphorylated sugar into a carbocycle. nih.gov

Despite these parallels, there is a profound difference in the stereochemistry of a key step: the β-elimination of phosphate. In DHQS, this step proceeds via an anti-elimination mechanism. In contrast, studies on DOIS from Bacillus circulans have shown that the phosphate elimination occurs through syn-elimination, a significant mechanistic divergence. nih.govresearchgate.net This stereochemical distinction is a critical factor determining the final structure of their respective carbocyclic products. The subsequent aldol condensation also differs, with DOIS proposed to proceed via a boat conformation of the substrate intermediate. nih.govresearchgate.net

| Feature | 2-Deoxy-scyllo-inosose Synthase (DOIS) | Dehydroquinate Synthase (DHQS) |

| Metabolic Pathway | Aminoglycoside Antibiotic Biosynthesis (Secondary Metabolism) | Shikimate Pathway (Primary Metabolism) |

| Substrate | D-glucose-6-phosphate | 3-deoxy-D-arabino-heputulosonate-7-phosphate |

| Product | This compound | 3-dehydroquinate (B1236863) |

| Cofactors | NAD+, Co2+ nih.govresearchgate.net | NAD+, Zn2+ (typically) ebi.ac.uk |

| Overall Structure | Two-domain architecture nih.gov | Two-domain architecture ebi.ac.uk |

| Key Active Site Residue | Glu 243 (in B. circulans) nih.govresearchgate.net | Varies, lacks the equivalent Glu |

| Phosphate Elimination | syn-elimination nih.gov | anti-elimination |

| Aldol Condensation | Proceeds via a boat conformation nih.gov | Proceeds via a chair conformation |

Phylogenetic Analysis of DOIS Homologs Across Diverse Organisms

DOIS is primarily found in microorganisms that produce 2-deoxystreptamine-containing aminoglycoside antibiotics. The genes encoding DOIS are typically located within the biosynthetic gene clusters for these antibiotics. Homologs of the DOIS gene have been identified across a diverse range of bacteria, most notably within the phylum Actinobacteria (e.g., Streptomyces) and Firmicutes (e.g., Bacillus). frontiersin.orgnih.govfigshare.com

Examples of well-characterized DOIS genes include:

btrC from the butirosin (B1197908) producer Bacillus circulans nih.gov

tobC from the tobramycin (B1681333) producer Streptomyces tenebrarius frontiersin.orgfigshare.com

kanC from the kanamycin (B1662678) producer Streptomyces kanamyceticus frontiersin.org

genC from the gentamicin (B1671437) producer Micromonospora echinospora frontiersin.org

Phylogenetic analyses of DOIS sequences reveal distinct evolutionary lineages. For example, a study that identified 21 DOIS-encoding clones from environmental DNA found that they could be clearly separated into two distinct groups, suggesting significant evolutionary divergence even within this specific enzyme family. researchgate.net This divergence is also reflected in the varied efficiency of different DOIS orthologs when expressed in heterologous hosts. For instance, codon-optimized genes from Streptomyces species have been shown to yield significantly higher production of this compound in Bacillus subtilis compared to the native BacillusbtrC gene, indicating functional tuning during evolution. figshare.com

While DOIS is most directly associated with antibiotic-producing bacteria, its parent superfamily, the sugar phosphate cyclases, is widespread. Homologs belonging to the broader DHQS-like family are found in a vast array of organisms, including cyanobacteria, highlighting the deep evolutionary roots of this catalytic scaffold. nih.gov

Evolutionary Divergence and Functional Specialization within Sugar Phosphate Cyclases

DOIS and DHQS are members of the large and functionally diverse sugar phosphate cyclase (SPC) superfamily. nih.govnih.gov This superfamily exemplifies how a common protein fold can be adapted through evolution to catalyze a wide range of chemical transformations on different substrates, leading to a rich diversity of metabolic products. nih.gov

The evolutionary divergence within the SPC superfamily has led to significant functional specialization. While DHQS channels its substrate into essential primary metabolism for producing aromatic amino acids, other SPCs, like DOIS, have been recruited into secondary metabolism to generate specialized molecules like antibiotics. nih.govnih.gov Other related enzymes in this superfamily include:

2-epi-5-epi-valiolone synthase (EEVS): This enzyme uses sedoheptulose (B1238255) 7-phosphate to create 2-epi-5-epi-valiolone, a precursor for antibiotics like validamycin and the antidiabetic drug acarbose. nih.gov

Desmethyl-4-deoxygadusol synthase (DDGS): Also utilizing sedoheptulose 7-phosphate, this enzyme is involved in the biosynthesis of mycosporine-like amino acids, which function as natural sunscreens in some organisms. nih.gov

This functional diversification is a testament to the evolutionary plasticity of the DHQS-like protein architecture. By altering substrate specificity and modifying key catalytic residues in the active site, nature has generated a suite of enzymes that produce a variety of cyclitols from different sugar phosphates. nih.gov This process of gene duplication followed by functional divergence is a key mechanism for the evolution of new metabolic pathways, allowing organisms to produce a vast arsenal (B13267) of bioactive secondary metabolites. The study of the SPC superfamily provides a clear snapshot of this evolutionary process, showcasing how enzymes from primary metabolism can be adapted to create novel and specialized chemical structures. nih.govnih.gov

Future Research Directions in 2 Deoxy Scyllo Inosose Metabolism and Engineering

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

The biosynthesis of 2-deoxystreptamine (B1221613) from D-glucose-6-phosphate involves 2-Deoxy-scyllo-inosose as a key intermediate. The initial cyclization of D-glucose-6-phosphate to this compound is catalyzed by this compound synthase (DOIS). nih.govresearchgate.net Following this, a series of enzymatic reactions, including transamination and oxidation/reduction steps, convert this compound into the central 2-deoxystreptamine scaffold. nih.gov

Future research should focus on:

Detailed Mechanistic Studies: While the enzymes responsible for the conversion of this compound to 2-deoxystreptamine, such as L-glutamine:this compound aminotransferase and 2-deoxy-scyllo-inosamine (B1216308) dehydrogenase, have been identified, the intricate catalytic mechanisms of these enzymes are not fully understood. researchgate.net Further kinetic and structural studies are necessary to elucidate their precise modes of action.

Comparative Enzymology: The biosynthetic pathways of various aminoglycosides, such as butirosin (B1197908), gentamicin (B1671437), and kanamycin (B1662678), all utilize this compound. nih.gov A comparative analysis of the enzymes involved in the downstream processing of this compound in different producer organisms could reveal novel enzymatic activities and substrate specificities. This knowledge could be harnessed for the chemoenzymatic synthesis of new aminoglycoside analogs.

Regulatory Networks: The regulation of the this compound biosynthetic pathway is an area that warrants deeper investigation. Identifying the transcriptional regulators and small molecule effectors that control the expression of the biosynthetic genes will be crucial for developing rational metabolic engineering strategies to improve the production of this compound and its derivatives.

Engineering Novel Metabolic Routes and Derivatization Pathways Involving this compound

The unique carbocyclic structure of this compound makes it an attractive starting material for the synthesis of a variety of valuable compounds. researchgate.net Metabolic engineering and synthetic biology offer powerful tools to create novel metabolic pathways that utilize this compound as a precursor.

Key research areas include:

Production of Deoxyinositols: It has been demonstrated that this compound can be stereoselectively reduced to produce valuable deoxyinositols like scyllo-quercitol and (−)-vibo-quercitol. researchgate.net Future work could focus on discovering or engineering reductases with different stereoselectivities to produce a wider range of these rare sugars, which have potential applications as pharmaceuticals and functional food ingredients.

Synthesis of Novel Aminocyclitols: By introducing and engineering aminotransferases with varied substrate specificities, it may be possible to generate novel aminocyclitols from this compound. These new aminocyclitols could then serve as building blocks for the synthesis of novel aminoglycoside antibiotics with improved efficacy or reduced toxicity.

Biocatalytic Derivatization: Exploring the use of a broader range of biocatalysts, such as glycosyltransferases, acyltransferases, and oxidoreductases, that can accept this compound or its immediate derivatives as substrates could lead to the production of a diverse array of new chemical entities with potential biological activities.

Structural and Functional Insights into Undiscovered DOIS-Associated Proteins and Regulatory Elements

The this compound synthase (DOIS) does not always function in isolation. In some organisms, its activity and stability are influenced by associated proteins. A deeper understanding of these interactions is essential for optimizing its function.

Future investigations should target:

Characterization of Accessory Proteins: In the butirosin-producing bacterium Bacillus circulans, the DOIS enzyme (BtrC) is associated with a smaller, non-catalytic protein, BtrC2. researchgate.net The precise functional role of BtrC2 and whether similar accessory proteins exist for DOIS enzymes in other organisms remain to be fully elucidated. Structural studies of the DOIS-accessory protein complexes will be invaluable in understanding these interactions.

Structure-Function Relationship of DOIS: High-resolution crystal structures of DOIS enzymes from various organisms, in complex with substrates, inhibitors, and cofactors, will provide crucial insights into their catalytic mechanism and substrate specificity. nih.gov This knowledge can guide protein engineering efforts to create DOIS variants with improved catalytic efficiency or altered substrate preferences.

Identification of Regulatory Elements: The genomic regions flanking the DOIS-encoding genes likely contain regulatory elements, such as promoters, operators, and ribosome binding sites, that control their expression. Identifying and characterizing these elements will be key to fine-tuning the expression of DOIS in engineered microbial hosts for enhanced production of this compound.

Advancement of Biocatalytic and Synthetic Biology Approaches for this compound Production

Significant strides have been made in the microbial production of this compound through metabolic engineering and synthetic biology. nih.gov However, there is still room for improvement in terms of titer, yield, and productivity.

Future research efforts should be directed towards:

常见问题

Q. Methodological Insight :

- In vitro enzyme assays : Purify DOIS and monitor 2DOI formation via HPLC or LC-MS using isotopically labeled G6P .

- Gene knockout/heterologous expression : Validate pathway steps by disrupting gtmA/btrC or expressing them in non-native hosts (e.g., E. coli) .

How can structural analysis of DOIS inform enzyme engineering for improved 2DOI yield?

Advanced Research Focus

The crystal structure of DOIS from Bacillus circulans (PDB ID: 2DQI) reveals a dimeric architecture with a conserved active site coordinating NAD+ and Co²⁺. Key residues (e.g., Glu243) facilitate syn-elimination of phosphate and aldol condensation via a boat conformation transition state .

Q. Methodological Insight :

- X-ray crystallography : Resolve enzyme-inhibitor complexes (e.g., carbaglucose-6-phosphate) to identify catalytic residues .

- Site-directed mutagenesis : Engineer Glu243 variants to alter substrate specificity or reaction stereochemistry .

What experimental strategies resolve contradictions in 2DOI biosynthetic pathways across microbial species?

Advanced Research Focus

Discrepancies arise in downstream steps:

- Bacillus circulans uses radical SAM enzyme BtrN for anaerobic oxidation of 2DOIA .

- Streptomyces fradiae employs NAD+-dependent NeoE for the same step .

Q. Methodological Insight :

- Comparative genomics : Align gene clusters (e.g., btrN vs. neoE) to identify evolutionary divergences .

- Cross-species heterologous expression : Express btrN in Streptomyces hosts to test functional redundancy .

How can one-pot enzymatic synthesis optimize 2DOI production from D-glucose?

Advanced Research Focus

A one-pot system combines polyphosphate glucokinase (PPGK) and DOIS to convert D-glucose to 2DOI via G6P. Corynebacterium glutamicum PPGK (cgPPGK) and Bacillus circulans BtrC achieve >90% conversion efficiency .

Q. Methodological Insight :

- Enzyme screening : Test PPGKs (e.g., cgPPGK vs. Streptomyces coelicolor SCO5059) for ATP-independent phosphorylation .

- Reaction optimization : Adjust polyphosphate chain length (n=15–30) and Co²⁺ concentration to stabilize DOIS activity .

What challenges arise in heterologous expression of 2DOI biosynthetic pathways?

Advanced Research Focus

Challenges include:

Q. Methodological Insight :

- Modular cloning : Assemble gene clusters (e.g., gtmA-gtmB-gtmC) in synthetic operons with tunable promoters .

- Metabolic flux analysis : Use ¹³C-G6P tracing to identify bottlenecks in recombinant strains .

How do detection methods for 2DOI vary in sensitivity and specificity?

Q. Basic Research Focus

Q. Advanced Insight :

- Isotopic labeling : Track ¹³C-2DOI incorporation into aminoglycosides via NMR .

- Microscale derivatization : Enhance MS sensitivity by acetylating 2DOI’s hydroxyl groups .

What role does 2DOI play in developing novel aminoglycoside derivatives?

Advanced Research Focus

2DOI serves as a chiral synthon for semi-synthetic antibiotics. For example:

- Butirosin analogs : Chemoenzymatic modification of 2DOI’s C3 hydroxyl improves activity against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。